(1-Fluorocyclopropyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

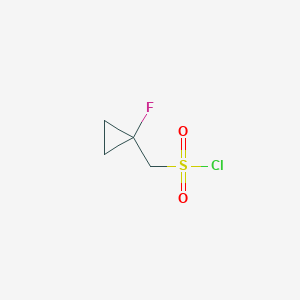

“(1-Fluorocyclopropyl)methanesulfonyl chloride” is an organic compound with the CAS Number: 2044773-59-1 . It has a molecular weight of 172.61 and is typically stored at temperatures below -10°C . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C4H6ClFO2S/c5-9(7,8)3-4(6)1-2-4/h1-3H2 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 172.61 and is typically stored at temperatures below -10°C .科学的研究の応用

Synthesis and Organic Reactions (1-Fluorocyclopropyl)methanesulfonyl chloride has been instrumental in various synthetic chemistry applications. Its utility is demonstrated in the synthesis of 2-chloro-1,1-difluoroallyl mesylates via a novel rearrangement and subsequent reactions, showcasing its role in complex organic transformations (Ando et al., 2005). Additionally, it's used in stereoselective synthesis processes, such as the creation of 1,2,3-trisubstituted 1,3-dienes, through unique [3,3]-sigmatropic rearrangements, underscoring its significance in enabling precise molecular constructions (Alcaide et al., 2005).

Electrochemistry and Material Science In the field of electrochemistry and material science, this compound contributes to the development of advanced materials. It's used in studying the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid, offering insights into its potential as a cathode material (Su et al., 2001).

Kinetics and Reaction Mechanism Studies This compound also plays a role in understanding reaction mechanisms and kinetics, as seen in studies comparing the solvolysis of methanesulfonic anhydride with methanesulfonyl chloride solvolyses. These studies provide valuable data on reaction rates, product selectivity, and activation entropy, contributing to the broader understanding of chemical reaction dynamics (Kevill et al., 2007).

作用機序

Target of action

Methanesulfonyl chloride is an organosulfur compound that is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon .

Mode of action

Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .

Biochemical pathways

Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . When treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .

Pharmacokinetics

It is a colourless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .

Result of action

The molecular and cellular effects of methanesulfonyl chloride’s action depend on the specific reaction it is involved in. For example, in the formation of methanesulfonates, it can lead to the generation of new compounds with different properties .

Action environment

The action, efficacy, and stability of methanesulfonyl chloride can be influenced by various environmental factors. For instance, it is reactive toward water, alcohols, and many amines .

特性

IUPAC Name |

(1-fluorocyclopropyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClFO2S/c5-9(7,8)3-4(6)1-2-4/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQALSZGXIQRPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2603724.png)

![(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2603726.png)

![1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2603728.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603731.png)

![ethyl 3-carbamoyl-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603737.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide](/img/structure/B2603745.png)

![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)